Dicyclohexyl 21-crown-7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

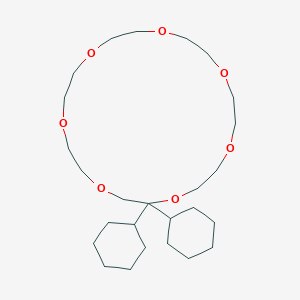

Structure

2D Structure

3D Structure

Properties

CAS No. |

17455-21-9 |

|---|---|

Molecular Formula |

C22H40O7 |

Molecular Weight |

416.5 g/mol |

IUPAC Name |

2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.09,14]nonacosane |

InChI |

InChI=1S/C22H40O7/c1-3-7-21-19(5-1)26-15-11-23-9-10-24-12-16-27-20-6-2-4-8-22(20)29-18-14-25-13-17-28-21/h19-22H,1-18H2 |

InChI Key |

IWFZLIOEAYLIQY-UHFFFAOYSA-N |

SMILES |

C1CCC(CC1)C2(COCCOCCOCCOCCOCCOCCO2)C3CCCCC3 |

Canonical SMILES |

C1CCC2C(C1)OCCOCCOCCOC3CCCCC3OCCOCCO2 |

Other CAS No. |

17455-21-9 |

Synonyms |

Dicyclohexano-21-crown-7 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of Dicyclohexyl-21-crown-7

For Researchers, Scientists, and Drug Development Professionals

Dicyclohexyl-21-crown-7 (DC21C7) is a macrocyclic polyether, a member of the crown ether family, recognized for its ability to selectively form stable complexes with specific cations. This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and cation binding characteristics, tailored for professionals in research and development.

Core Chemical Properties

Dicyclohexyl-21-crown-7 is a white, crystalline solid at room temperature. Its properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 17455-21-9 | [1][2][3] |

| Molecular Formula | C₂₂H₄₀O₇ | [3] |

| Molecular Weight | 416.5 g/mol | [1] |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not consistently available | [1] |

| Solubility | Soluble in many organic solvents; the dicyclohexyl groups enhance its lipophilicity compared to its unsubstituted counterpart. | [4] |

| Cavity Size (Est.) | 3.4 - 4.3 Å | [1] |

Molecular Structure and Isomerism

The structure of dicyclohexyl-21-crown-7 consists of a 21-membered ring containing seven oxygen atoms, with two cyclohexyl groups fused to the macrocycle. The presence of the two substituted cyclohexane rings gives rise to several stereoisomers, with the cis-syn-cis and cis-anti-cis isomers being the most common. The spatial arrangement of the cyclohexyl groups significantly influences the shape of the crown ether cavity and, consequently, its complexation behavior.[1] The relative orientation of the cyclohexyl rings can affect the preorganization of the ligand for cation binding and the stability of the resulting complex.

Relative orientations of the cyclohexyl groups in common isomers.

Cation Complexation: Thermodynamics and Selectivity

Dicyclohexyl-21-crown-7 is particularly noted for its high affinity for the cesium cation (Cs⁺), a consequence of the "size-fit" principle where the ionic diameter of Cs⁺ (3.34 Å) is highly compatible with the crown ether's cavity size (3.4-4.3 Å).[1] This selective binding makes it a valuable tool in areas such as nuclear waste remediation for the removal of radioactive ¹³⁷Cs. The binding constants generally follow the trend Cs⁺ > Rb⁺ > K⁺.[1] While it can also form complexes with alkaline earth metals, the stability of these complexes is less documented compared to those with alkali metals.[1]

The thermodynamic parameters for complexation are influenced by the solvent, with lower stability constants observed in solvents with high donor numbers that can strongly solvate the cation.

Table of Stability Constants (log Ks) for Dicyclohexyl-21-crown-7 Complexes

| Cation | Solvent | Temperature (°C) | log Ks | Reference |

| Na⁺ | Methanol | 25 | 1.67 | [1] |

| K⁺ | Methanol | 25 | >2 | Inferred from trend[1] |

| Rb⁺ | Methanol | 25 | Higher than K⁺ | Inferred from trend[1][5] |

| Cs⁺ | Methanol | 25 | Highest among alkali metals | Inferred from trend[1] |

Experimental Protocols

Synthesis of Dicyclohexyl-21-crown-7

The most common method for the synthesis of dicyclohexyl-21-crown-7 is the catalytic hydrogenation of its aromatic precursor, dibenzo-21-crown-7.

Catalytic hydrogenation of dibenzo-21-crown-7.

Detailed Protocol:

-

Materials: Dibenzo-21-crown-7, a suitable solvent (e.g., n-butanol), and a hydrogenation catalyst (e.g., 5% Ruthenium on alumina).

-

Apparatus: A high-pressure autoclave equipped with a stirrer and temperature and pressure controls.

-

Procedure: a. Charge the autoclave with dibenzo-21-crown-7, the solvent, and the catalyst. b. Seal the autoclave and purge it with an inert gas (e.g., nitrogen or argon) to remove air. c. Pressurize the autoclave with hydrogen gas to the desired pressure (typically 7-10 MPa).[1] d. Heat the mixture to the reaction temperature (typically 100-180 °C) with continuous stirring.[1] e. Monitor the hydrogen uptake until the theoretical amount has been consumed, indicating the completion of the reaction. f. Cool the autoclave to room temperature and carefully vent the excess hydrogen. g. Filter the reaction mixture to remove the catalyst. h. Remove the solvent from the filtrate under reduced pressure to obtain the crude dicyclohexyl-21-crown-7.

-

Purification: The crude product, which is a mixture of isomers, can be purified by recrystallization from a suitable solvent or by column chromatography. Separation of specific isomers may require more advanced techniques such as selective crystallization with specific metal salts.

Determination of Stability Constants by Conductometric Titration

Conductometric titration is a widely used method to determine the stability constants of crown ether-cation complexes. The principle lies in the change in molar conductivity of a salt solution upon the addition of the crown ether, as the mobility of the complexed cation differs from that of the free, solvated cation.

Workflow for determining stability constants via conductometric titration.

Detailed Protocol:

-

Instrumentation: A high-precision conductivity meter and a thermostated conductivity cell.

-

Solutions: a. A solution of the metal salt of interest (e.g., CsCl, RbCl, KCl) of known concentration in a suitable solvent (e.g., methanol). b. A solution of dicyclohexyl-21-crown-7 of known concentration in the same solvent.

-

Procedure: a. Place a known volume of the metal salt solution into the thermostated conductivity cell and allow it to reach thermal equilibrium. b. Measure the initial conductance of the solution. c. Add a small, precise volume of the dicyclohexyl-21-crown-7 solution to the cell. d. Stir the solution to ensure homogeneity and allow it to reach thermal equilibrium. e. Measure the conductance of the solution. f. Repeat steps c-e until the desired ligand-to-cation mole ratio is achieved (typically a ratio of 2:1 or 3:1).

-

Data Analysis: a. Correct the measured conductance values for the dilution effect of adding the ligand solution. b. Calculate the molar conductance at each titration point. c. Plot the molar conductance as a function of the mole ratio of dicyclohexyl-21-crown-7 to the metal cation. d. Analyze the resulting titration curve using a suitable non-linear least-squares fitting program to determine the stability constant (Ks) of the complex.

Determination of Thermodynamic Parameters by Isothermal Titration Calorimetry (ITC)

Isothermal titration calorimetry directly measures the heat change associated with the binding event, allowing for the determination of the binding enthalpy (ΔH°). From the binding constant (Ka), which can also be obtained from the ITC data, the Gibbs free energy (ΔG°) and entropy (ΔS°) of complexation can be calculated.

Workflow for ITC determination of thermodynamic parameters.

Detailed Protocol:

-

Instrumentation: An isothermal titration calorimeter.

-

Solutions: a. A solution of dicyclohexyl-21-crown-7 of known concentration in a suitable buffer or solvent, degassed prior to use. b. A solution of the metal salt of interest of known concentration in the same buffer or solvent, also degassed. The concentration of the salt solution should be significantly higher (typically 10-20 times) than that of the crown ether solution.

-

Procedure: a. Load the dicyclohexyl-21-crown-7 solution into the sample cell of the calorimeter. b. Load the metal salt solution into the injection syringe. c. Allow the system to equilibrate to the desired temperature. d. Perform a series of small, precisely controlled injections of the metal salt solution into the sample cell. e. Record the heat change associated with each injection.

-

Data Analysis: a. Integrate the heat flow peaks for each injection to determine the heat change per injection. b. Plot the heat change per mole of injectant against the molar ratio of the metal cation to dicyclohexyl-21-crown-7. c. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Ka), the enthalpy of binding (ΔH°), and the stoichiometry of binding (n). d. Calculate the Gibbs free energy of binding using the equation: ΔG° = -RTln(Ka). e. Calculate the entropy of binding using the equation: ΔG° = ΔH° - TΔS°.

This comprehensive guide provides a solid foundation for researchers and professionals working with dicyclohexyl-21-crown-7. The detailed information on its chemical properties, structure, and experimental protocols for synthesis and characterization of its cation binding will be invaluable for its application in various fields of research and development.

References

Dicyclohexyl 21-crown-7 IUPAC name and CAS number

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl-21-crown-7 is a macrocyclic polyether known for its ability to form stable complexes with various cations. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and primary applications, with a focus on its role in separation sciences. While a potent complexing agent, current research does not indicate its involvement in biological signaling pathways or direct applications in drug development.

Chemical Identity and Properties

Dicyclohexyl-21-crown-7 is a crown ether characterized by a 21-membered ring containing seven oxygen atoms, with two cyclohexyl groups attached.[1] The presence of the cyclohexyl groups increases the lipophilicity of the molecule, enhancing its solubility in organic solvents and its efficacy in solvent extraction systems.[1]

Table 1: Chemical Identifiers and Properties

| Identifier | Value |

| IUPAC Name | 2,5,8,15,18,21,24-heptaoxatricyclo[23.4.0.0⁹,¹⁴]nonacosane |

| CAS Number | 17455-21-9[2][3] |

| Molecular Formula | C₂₂H₄₀O₇[3] |

| Synonyms | Dicyclohexano-21-crown-7, Bis(cyclohexano)-21-crown-7[2][3] |

Synthesis

The primary and most direct method for synthesizing Dicyclohexyl-21-crown-7 is through the catalytic hydrogenation of its aromatic precursor, Dibenzo-21-crown-7.[1] This process reduces the two benzene rings of the dibenzo-crown ether to cyclohexane rings.[1]

General Experimental Protocol: Catalytic Hydrogenation

-

Precursor: Dibenzo-21-crown-7 is dissolved in a suitable solvent, such as n-butanol.

-

Catalyst: A heterogeneous metal catalyst, typically 5% ruthenium on alumina, is added to the solution.

-

Reaction Conditions: The mixture is hydrogenated in a high-pressure autoclave at elevated temperature (e.g., 100°C) and hydrogen pressure (e.g., 70 atm).

-

Reaction Monitoring: The reaction proceeds until the theoretical amount of hydrogen has been absorbed.

-

Purification: Upon completion, the reaction mixture is cooled, and the catalyst is removed by filtration. The solvent is then removed under reduced pressure to yield the crude product, which may be further purified by crystallization or chromatography.

A simplified workflow for the synthesis is depicted below.

Core Application: Cation Complexation and Solvent Extraction

The defining characteristic of Dicyclohexyl-21-crown-7 is its ability to selectively form host-guest complexes with cations. The crown ether's cavity, with an estimated diameter of 3.4 to 4.3 Å, is particularly well-suited for larger alkali metal cations, showing a notable affinity for cesium (Cs⁺).[1] This selectivity is the basis for its primary application in separation science.

Mechanism of Cation Complexation

Complexation is driven by electrostatic interactions between the positively charged cation and the lone pairs of the oxygen atoms lining the interior of the crown ether ring.[1] The optimal binding occurs when the cation's size is compatible with the cavity of the crown ether.[1]

Solvent Extraction of Cesium Nitrate

Dicyclohexyl-21-crown-7 is a highly effective extractant for cesium nitrate (CsNO₃) from aqueous solutions into an organic phase, such as 1,2-dichloroethane.[4] Studies have shown that it is a significantly stronger extractant for CsNO₃ compared to its dibenzo counterparts.[4] The extraction process can involve the formation of both 1:1 and 1:2 metal-to-crown complexes.[4]

A generalized workflow for a solvent extraction experiment is outlined below.

Quantitative Data on Cation Complexation

Detailed quantitative data, such as stability constants and thermodynamic parameters for the complexation of various cations with Dicyclohexyl-21-crown-7, are not extensively tabulated in the reviewed literature. However, the general principles of crown ether complexation suggest that the stability of the complexes is influenced by factors including the relative sizes of the cation and the crown ether cavity, the solvent system, and the nature of the counter-anion.

Table 2: Summary of Cation Binding and Extraction Properties

| Property | Description |

| Primary Selectivity | Exhibits a strong affinity for Cesium (Cs⁺) cations.[1] |

| Other Cations | Capable of forming complexes with other cations, including those of alkaline earth metals.[1] |

| Extraction Efficiency | Demonstrates significantly stronger extraction of CsNO₃ compared to benzo-21-crown-7.[4] |

| Complex Stoichiometry | Evidence for both 1:1 and 1:2 (metal:crown) complexes with Cesium has been observed.[4] |

Applications in Other Areas

The current body of scientific literature primarily focuses on the application of Dicyclohexyl-21-crown-7 in the field of chemical separations. There is no substantial evidence to suggest its use in biological signaling pathways, as a therapeutic agent, or in other aspects of drug development. Its function is centered on its chemical property as a selective cation-complexing agent.

Conclusion

Dicyclohexyl-21-crown-7 is a specialized macrocyclic ether with a well-defined role in the selective complexation and extraction of cations, most notably cesium. Its synthesis from Dibenzo-21-crown-7 is straightforward, and its lipophilic nature makes it suitable for solvent extraction applications. For researchers in separation sciences and analytical chemistry, it offers a valuable tool for ion separation and concentration. However, for professionals in drug development and biology, its direct applicability is not supported by current research, and its utility remains within the domain of chemical and materials science.

References

- 1. Dicyclohexyl 21-crown-7 | 17455-21-9 | Benchchem [benchchem.com]

- 2. DICYCLOHEXYL-21-CROWN-7 | CAS 17455-21-9 [matrix-fine-chemicals.com]

- 3. This compound [drugfuture.com]

- 4. Equilibrium aspects of the extraction of caesium nitrate by dicyclohexano-21-crown-7, dibenzo-21-crown-7 and bis-[tert-alkylbenzo]-21-crown-7 in 1,2-dichloroethane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to Dicyclohexyl-21-crown-7: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl-21-crown-7 is a macrocyclic polyether, a member of the crown ether family, characterized by a 21-membered ring containing seven oxygen atoms, with two cyclohexyl groups attached.[1] This structure imparts a unique combination of ionophoric properties and lipophilicity, making it a subject of interest in various fields, including separation science, sensor technology, and potentially, drug development. Its defining feature is the central, electron-rich cavity that can selectively form stable complexes with specific cations, a classic example of host-guest chemistry. The dicyclohexyl groups enhance its solubility in organic solvents, a crucial property for its application in solvent extraction and as a phase-transfer catalyst. This guide provides a comprehensive overview of the physical and chemical properties of Dicyclohexyl-21-crown-7, along with detailed experimental protocols for its synthesis and the characterization of its cation binding properties.

Physicochemical Properties

The fundamental physical and chemical characteristics of Dicyclohexyl-21-crown-7 are summarized below.

General Properties

| Property | Value | Reference |

| CAS Number | 17455-21-9 | [1][2] |

| Molecular Formula | C₂₂H₄₀O₇ | |

| Molecular Weight | 416.551 g/mol | |

| Appearance | White to off-white solid or viscous oil | |

| IUPAC Name | 2,3,11,12-Dicyclohexyl-1,4,7,10,13,16,19-heptaoxacyclohenicosane |

Physical Properties

| Property | Value |

| Boiling Point | 591.1 °C at 760 mmHg |

| Density | 1.008 g/cm³ |

| Cavity Diameter | 3.4 - 4.3 Å |

Chemical Properties and Cation Selectivity

The chemical behavior of Dicyclohexyl-21-crown-7 is dominated by its ability to form complexes with cations. The selectivity of this complexation is primarily governed by the "size-fit" relationship, where the stability of the complex is highest when the ionic diameter of the cation closely matches the cavity size of the crown ether.

With a cavity diameter in the range of 3.4-4.3 Å, Dicyclohexyl-21-crown-7 exhibits a strong preference for larger alkali metal cations, particularly Cesium (Cs⁺) and Rubidium (Rb⁺). The electron-donating nature of the cyclohexyl groups can also influence the electron density on the oxygen atoms of the ether ring, thereby modulating the binding affinity for cations.

While comprehensive thermodynamic data for Dicyclohexyl-21-crown-7 is scarce, the stability constants (log Kₛ) for the parent compound, 21-crown-7, with several alkali metal ions in methanol provide a valuable reference for its binding characteristics.

Stability Constants of 21-crown-7 in Methanol at 25°C

| Cation | Ionic Diameter (Å) | log Kₛ |

| Na⁺ | 2.04 | 1.67 |

| K⁺ | 2.76 | 2.66 |

| Cs⁺ | 3.34 | 3.01 |

The data clearly illustrates the increasing stability of the complex with increasing cation size, with Cs⁺ forming the most stable complex with the 21-crown-7 cavity. It is expected that Dicyclohexyl-21-crown-7 follows a similar trend, with a general selectivity order of Cs⁺ > Rb⁺ > K⁺. The larger and more flexible macrocycle can also accommodate various divalent cations, including alkaline earth metals.

Experimental Protocols

Synthesis of Dicyclohexyl-21-crown-7

The primary and most direct method for the synthesis of Dicyclohexyl-21-crown-7 is the catalytic hydrogenation of its aromatic precursor, dibenzo-21-crown-7.[1] This process involves the reduction of the two benzene rings to cyclohexane rings.

Materials:

-

Dibenzo-21-crown-7

-

Solvent (e.g., n-butanol, ethanol, or tetrahydrofuran)

-

Heterogeneous catalyst (e.g., 5% Ruthenium on alumina)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

Charging the Autoclave: In a high-pressure autoclave, combine dibenzo-21-crown-7 with a suitable solvent (e.g., n-butanol) and the ruthenium on alumina catalyst. The typical mass ratio of the crown ether to the catalyst is around 10:1.

-

Purging the System: Seal the autoclave and purge it with an inert gas, such as nitrogen, to remove any air.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to an initial pressure of 7-10 MPa.

-

Reaction Conditions: Heat the mixture to a temperature of 100-200°C (an optimal temperature is often around 180°C) with constant stirring.[3] The reaction is typically run for 10-40 hours.[3]

-

Monitoring the Reaction: The progress of the reaction can be monitored by the uptake of hydrogen.

-

Work-up: After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen.

-

Purification: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure (e.g., using a rotary evaporator). The resulting crude product can be further purified by distillation or recrystallization to yield Dicyclohexyl-21-crown-7. The purity of the product can be assessed using techniques such as gas chromatography or NMR spectroscopy.

References

The Solubility of Dicyclohexyl-21-Crown-7 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of dicyclohexyl-21-crown-7 in organic solvents. Due to its unique complexing properties and lipophilic nature, this macrocyclic polyether is a compound of significant interest in various fields, including phase transfer catalysis, ion separation, and as a potential component in drug delivery systems. This document compiles available qualitative solubility information, presents generalized experimental protocols for solubility determination, and illustrates relevant mechanisms of action through detailed diagrams.

Core Concepts: Structure and Solubility

Dicyclohexyl-21-crown-7 is a macrocyclic ether consisting of a 21-membered ring containing seven oxygen atoms, with two cyclohexyl groups attached. The presence of the lipophilic cyclohexyl groups is a key structural feature that significantly influences its solubility profile.[1] These non-polar hydrocarbon rings enhance the molecule's affinity for organic solvents, particularly those with low polarity.[1]

In general, crown ethers containing cyclohexyl substituents exhibit greater solubility in a range of organic media, including alcohols, aromatic hydrocarbons, and even less polar solvents like petroleum ether, when compared to their corresponding benzo-substituted analogs.

Qualitative Solubility Data Summary

Based on the available literature, the solubility of dicyclohexyl-21-crown-7 in different classes of organic solvents can be qualitatively summarized as follows:

| Solvent Class | General Solubility | Rationale |

| Non-polar aprotic solvents (e.g., Toluene, Hexane) | Expected to be soluble | The lipophilic dicyclohexyl groups enhance solubility in non-polar environments. |

| Polar aprotic solvents (e.g., Chloroform, Dichloromethane) | Expected to be soluble | The ether oxygens can interact with polar solvent molecules, while the cyclohexyl groups maintain overall lipophilicity. |

| Polar protic solvents (e.g., Methanol, Ethanol) | Moderately soluble | The potential for hydrogen bonding between the ether oxygens and the solvent's hydroxyl group can aid solubility. |

| Ethers (e.g., Diethyl ether, Tetrahydrofuran) | Expected to be soluble | "Like dissolves like" principle suggests good solubility in other ether-based solvents. |

Experimental Protocols for Solubility Determination

While specific protocols for dicyclohexyl-21-crown-7 are not detailed in the literature, the following are generalized and widely accepted methods for determining the solubility of crown ethers in organic solvents.

Isothermal Gravimetric Method

This classical method involves preparing a saturated solution of the crown ether in the solvent of interest at a constant temperature and then determining the mass of the dissolved solid.

Methodology:

-

Sample Preparation: An excess amount of dicyclohexyl-21-crown-7 is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached and the solution is saturated.

-

Phase Separation: The undissolved solid is separated from the saturated solution by filtration or centrifugation. Care must be taken to maintain the constant temperature during this step to prevent precipitation or further dissolution.

-

Solvent Evaporation: A precisely measured volume of the clear, saturated supernatant is transferred to a pre-weighed container. The solvent is then carefully evaporated under a gentle stream of inert gas or in a vacuum oven at a temperature that does not cause decomposition of the crown ether.

-

Mass Determination: The container with the dried residue is weighed. The mass of the dissolved dicyclohexyl-21-crown-7 is determined by subtracting the initial weight of the container.

-

Calculation: The solubility is calculated in terms of mass per unit volume (e.g., g/L) or moles per unit volume (mol/L).

UV-Vis Spectrophotometry

This method is applicable if the crown ether possesses a chromophore or can be derivatized to absorb light in the UV-Vis spectrum. It relies on Beer-Lambert's law, which relates absorbance to concentration.

Methodology:

-

Calibration Curve: A series of standard solutions of dicyclohexyl-21-crown-7 with known concentrations in the chosen solvent are prepared. The absorbance of each standard is measured at the wavelength of maximum absorbance (λmax). A calibration curve of absorbance versus concentration is then plotted.

-

Saturated Solution Preparation: A saturated solution is prepared as described in the isothermal gravimetric method (steps 1 and 2).

-

Dilution: After separating the undissolved solid, a precise volume of the saturated supernatant is carefully diluted with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Absorbance Measurement: The absorbance of the diluted solution is measured at λmax.

-

Concentration Determination: The concentration of the diluted solution is determined from the calibration curve.

-

Solubility Calculation: The concentration of the original saturated solution (i.e., the solubility) is calculated by taking into account the dilution factor.

Visualization of Mechanisms

Dicyclohexyl-21-crown-7 is frequently utilized in phase transfer catalysis and solvent extraction. The following diagrams, generated using the DOT language, illustrate the fundamental principles of these processes.

Caption: Workflow of Phase Transfer Catalysis.

The above diagram illustrates the mechanism of phase transfer catalysis. The crown ether encapsulates a metal cation at the aqueous-organic interface, forming a lipophilic complex. This complex transports the associated anion into the organic phase, where it can react with an organic substrate.

Caption: Cesium Solvent Extraction Workflow.

This diagram outlines the process of solvent extraction, for which dicyclohexyl-21-crown-7 is known to be effective for cesium ions.[2] The crown ether in an organic solvent selectively complexes with cesium ions from an aqueous phase. The loaded organic phase is then treated with a stripping solution to release the cesium ions into a new aqueous phase, allowing for the regeneration and reuse of the crown ether.

Conclusion

Dicyclohexyl-21-crown-7 is a valuable macrocyclic compound with a marked solubility in non-polar organic solvents, a characteristic imparted by its dicyclohexyl substituents. While precise quantitative solubility data remains a gap in the current scientific literature, its utility in various applications, particularly in solvent extraction and phase transfer catalysis, underscores its compatibility with organic media. The generalized experimental protocols provided herein offer a robust framework for researchers to quantitatively determine its solubility in specific solvents of interest. The visualized mechanisms of action further clarify its functional role in key chemical processes, providing a foundational understanding for professionals in research and development. Further studies to quantify the solubility of dicyclohexyl-21-crown-7 across a range of organic solvents would be a valuable contribution to the field.

References

- 1. Dicyclohexyl 21-crown-7 | 17455-21-9 | Benchchem [benchchem.com]

- 2. "Selective extraction of cesium using crown ethers" by Anil Kumar Batra [trace.tennessee.edu]

- 3. Equilibrium aspects of the extraction of caesium nitrate by dicyclohexano-21-crown-7, dibenzo-21-crown-7 and bis-[tert-alkylbenzo]-21-crown-7 in 1,2-dichloroethane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Supramolecular Chemistry of Dicyclohexyl-21-crown-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl-21-crown-7 (DCH21C7) is a macrocyclic polyether with a 21-membered ring containing seven oxygen atoms and two cyclohexyl groups. As a member of the crown ether family, its defining characteristic is the ability to form stable and selective host-guest complexes with a variety of cations. The cavity size of DCH21C7, estimated to be between 3.4 and 4.3 Å, makes it particularly well-suited for encapsulating larger cations, most notably cesium (Cs⁺). This technical guide provides a comprehensive overview of the supramolecular chemistry of DCH21C7, including its synthesis, host-guest complexation thermodynamics, experimental protocols for its study, and potential applications.

Introduction to Dicyclohexyl-21-crown-7

Dicyclohexyl-21-crown-7 is a saturated crown ether, distinguished by the presence of two cyclohexyl rings fused to the polyether macrocycle. These cyclohexyl groups enhance the lipophilicity of the molecule, increasing its solubility in organic solvents and its efficacy in solvent extraction systems. The seven oxygen atoms within the macrocyclic ring create an electron-rich cavity capable of coordinating with cations through ion-dipole interactions. The principles of molecular recognition, particularly the "size-fit" relationship and the macrocyclic effect, govern the stability and selectivity of the complexes formed by DCH21C7. The macrocyclic effect describes the enhanced stability of complexes formed by cyclic ligands like crown ethers compared to their acyclic counterparts, due to the pre-organized nature of the host molecule.

Synthesis of Dicyclohexyl-21-crown-7

The synthesis of Dicyclohexyl-21-crown-7 is a two-step process that begins with the formation of its aromatic precursor, Dibenzo-21-crown-7, followed by the catalytic hydrogenation of the benzene rings.

Synthesis of Dibenzo-21-crown-7

The synthesis of the dibenzo-21-crown-7 precursor is typically achieved via a Williamson ether synthesis, where a catechol is reacted with a dihaloalkane in the presence of a base. The use of a template cation, such as potassium, can improve the yield of the desired macrocycle by organizing the reacting components.

Catalytic Hydrogenation to Dicyclohexyl-21-crown-7

The conversion of dibenzo-21-crown-7 to dicyclohexyl-21-crown-7 is accomplished through catalytic hydrogenation.[1] This process involves the reduction of the two aromatic rings to saturated cyclohexane rings.[1]

Host-Guest Complexation

The core of the supramolecular chemistry of Dicyclohexyl-21-crown-7 lies in its ability to form host-guest complexes. The stability and selectivity of these complexes are influenced by several factors, including the relative sizes of the host cavity and the guest cation, the nature of the solvent, and the electronic properties of the host and guest.

Complexation with Alkali Metal Cations

Due to its large cavity size, DCH21C7 exhibits a pronounced selectivity for larger alkali metal cations. The general trend for binding affinity is Cs⁺ > Rb⁺ > K⁺.[1] The smaller alkali metal ions, such as Na⁺ and Li⁺, are too small to form stable complexes within the DCH21C7 cavity.[1]

Complexation with Alkaline Earth Metal Cations

Dicyclohexyl-21-crown-7 is also capable of forming complexes with alkaline earth metal cations. The large and flexible 21-membered ring can accommodate various divalent cations, and the dicyclohexyl groups enhance its extraction capabilities for these ions.[1]

Complexation with Organic Cations

The oxygen atoms in the DCH21C7 cavity can act as hydrogen bond acceptors, enabling the complexation of organic ammonium cations. The tetrahedral ammonium ion can form multiple hydrogen bonds with the ether oxygens, leading to stable complexes.

Quantitative Data on Host-Guest Complexation

The stability of host-guest complexes is quantified by the association constant (Kₐ) or its logarithm (log Kₐ). Thermodynamic parameters such as the Gibbs free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide further insight into the driving forces of complexation.

Table 1: Stability Constants (log Kₛ) for 21-Crown-7 with Alkali Metal Cations in Methanol at 25°C

| Guest Cation | log Kₛ | Reference |

| Na⁺ | 1.67 | [1] |

| K⁺ | 2.66 | [1] |

| Cs⁺ | 3.01 | [1] |

Experimental Protocols

Synthesis of Dibenzo-21-crown-7 (General Procedure)

This procedure is adapted from established methods for the synthesis of benzo-crown ethers.

-

Materials: Catechol, hexa(ethylene glycol) ditosylate, potassium carbonate (K₂CO₃) as a base, and acetonitrile as the solvent. A template salt such as potassium tetrafluoroborate (KBF₄) can be added to improve the yield.

-

Reaction Setup: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer is charged with potassium carbonate and the template salt in acetonitrile. The mixture is heated to reflux with vigorous stirring under an inert atmosphere (e.g., argon).

-

Addition of Reactants: A solution of catechol and hexa(ethylene glycol) ditosylate in acetonitrile is added dropwise to the refluxing suspension over several hours.

-

Reaction: The reaction mixture is refluxed for an extended period (e.g., 24-48 hours) to ensure complete reaction.

-

Workup: After cooling to room temperature, the inorganic salts are removed by filtration. The solvent is evaporated under reduced pressure. The residue is then purified, typically by column chromatography, to yield pure dibenzo-21-crown-7.

Catalytic Hydrogenation of Dibenzo-21-crown-7 (General Procedure)

This procedure is based on established methods for the hydrogenation of dibenzo-crown ethers.

-

Materials: Dibenzo-21-crown-7, a suitable solvent (e.g., n-butanol or tetrahydrofuran), and a hydrogenation catalyst (e.g., Ruthenium on alumina, Ru/Al₂O₃).

-

Reaction Setup: A high-pressure autoclave is charged with dibenzo-21-crown-7, the solvent, and the catalyst.

-

Hydrogenation: The autoclave is sealed, purged with an inert gas, and then pressurized with hydrogen gas to the desired pressure (e.g., 70-100 atm). The reaction mixture is heated to an elevated temperature (e.g., 100-150 °C) and stirred vigorously until the theoretical amount of hydrogen is consumed.

-

Workup: After cooling and venting the autoclave, the catalyst is removed by filtration. The solvent is evaporated under reduced pressure to yield the crude dicyclohexyl-21-crown-7.

-

Purification: The product can be purified by recrystallization or distillation.

Determination of Binding Constants by Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of Kₐ, ΔH°, and the stoichiometry of the interaction in a single experiment.

-

Sample Preparation: Prepare a solution of DCH21C7 in a suitable buffer or solvent at a known concentration (typically in the micromolar range) to be placed in the sample cell. Prepare a more concentrated solution of the guest cation in the same buffer/solvent to be loaded into the titration syringe.

-

Instrument Setup: Set the experimental temperature and other instrument parameters, such as stirring speed and injection volume.

-

Titration: A series of small aliquots of the guest solution are injected into the DCH21C7 solution. The heat released or absorbed upon each injection is measured.

-

Data Analysis: The resulting data, a plot of heat change per injection versus the molar ratio of guest to host, is fitted to a suitable binding model to extract the thermodynamic parameters.

Applications

The selective binding properties of Dicyclohexyl-21-crown-7 have led to its exploration in various fields.

Ion-Selective Electrodes

DCH21C7 can be incorporated into polymer membranes to create ion-selective electrodes (ISEs) for the detection of specific cations, particularly cesium. The selective complexation of the target ion by the crown ether at the membrane-solution interface leads to a potentiometric response that is dependent on the concentration of that ion.

Extraction and Separation

The lipophilic nature of DCH21C7 makes it an effective extractant for the selective removal of cations from aqueous solutions into an organic phase. This has potential applications in areas such as nuclear waste remediation, where the selective removal of radioactive isotopes like ¹³⁷Cs is crucial.

Drug Delivery

While still an emerging area, the ability of crown ethers to form complexes with organic ammonium ions, which are present in many drug molecules, suggests potential applications in drug delivery systems. By encapsulating a drug molecule, a crown ether could potentially modify its solubility, stability, and release profile. Further research is needed to explore the specific applications of DCH21C7 in this field.

Conclusion

Dicyclohexyl-21-crown-7 is a versatile macrocyclic host with a well-defined supramolecular chemistry dominated by its selective complexation of large cations. Its synthesis is achievable through established organic chemistry methods, and its host-guest interactions can be thoroughly characterized by techniques such as isothermal titration calorimetry and NMR spectroscopy. The unique binding properties of DCH21C7 continue to drive research into its applications in separation science, sensing, and potentially in the development of novel drug delivery systems. This guide provides a foundational understanding for researchers and professionals seeking to explore and utilize the rich supramolecular chemistry of this fascinating molecule.

References

Host-Guest Interactions of Dicyclohexyl-21-crown-7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dicyclohexyl-21-crown-7 (DC21C7) is a macrocyclic polyether that exhibits selective binding properties towards various cations, a phenomenon central to the field of supramolecular chemistry. This technical guide provides an in-depth analysis of the host-guest interactions of DC21C7, with a focus on its complexation with alkali metal cations. The document summarizes available quantitative thermodynamic data, details key experimental protocols for characterization, and presents visualizations of the underlying principles and workflows. This guide is intended to serve as a comprehensive resource for researchers and professionals working in areas where molecular recognition by crown ethers is of significant interest, including ion sensing, separation science, and drug delivery systems.

Introduction to Dicyclohexyl-21-crown-7

Dicyclohexyl-21-crown-7 is a crown ether characterized by a 21-membered ring containing seven oxygen atoms, with two cyclohexyl groups attached.[1] The presence of the dicyclohexyl groups enhances the lipophilicity of the molecule, making it a more effective extractant in solvent extraction systems compared to its unsubstituted counterpart.[1] Like other crown ethers, DC21C7 can form stable complexes with various cations, with its selectivity being primarily governed by the principle of size complementarity between the cation and the host's cavity.[1] The cavity diameter of DC21C7 is estimated to be between 3.4 and 4.3 Å, making it particularly well-suited for larger alkali metal cations.[1]

Thermodynamics of Host-Guest Complexation

The interaction between DC21C7 (the host) and a cation (the guest) is a dynamic equilibrium that can be characterized by thermodynamic parameters such as the association constant (K_a), Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS). These parameters provide valuable insights into the stability and driving forces of the complexation.

Quantitative Data

The following table summarizes the available quantitative data for the complexation of Dicyclohexyl-21-crown-7 with various guest cations. It is important to note that comprehensive thermodynamic data for DC21C7 is not as widely available as for more common crown ethers like 18-crown-6. The data presented here is compiled from various sources and may have been determined under different experimental conditions.

| Guest Cation | Solvent | Temperature (°C) | Log K | ΔG (kJ/mol) | ΔH (kJ/mol) | TΔS (kJ/mol) | Reference |

| Na⁺ | Methanol | 25 | 1.67 | -9.53 | Not Reported | Not Reported | [1] |

| Rb⁺ | Not Specified | Not Specified | Preferentially Bound | Not Reported | Not Reported | Not Reported | [2] |

| Cs⁺ | 1,2-dichloroethane | 25 | Extraction Constants Reported | Not Reported | Not Reported | Not Reported | [3] |

Note: The Gibbs free energy (ΔG) was calculated from the stability constant (Log K) using the equation ΔG = -RTln(10^LogK), where R is the gas constant (8.314 J/mol·K) and T is the temperature in Kelvin. Extraction constants are not directly comparable to stability constants in solution but indicate a strong interaction.

The limited data suggests that DC21C7 has a moderate affinity for sodium ions in methanol. Qualitative reports indicate a preferential binding for rubidium, which is consistent with the "size-fit" concept, as the ionic radius of Rb⁺ (1.52 Å) is a good match for the cavity of DC21C7.[2] Studies on the extraction of cesium nitrate by DC21C7 also point towards strong complexation, with evidence for the formation of both 1:1 and 1:2 metal-to-crown complexes.[3]

Key Experimental Protocols

The characterization of host-guest interactions of DC21C7 relies on a suite of analytical techniques. The following sections detail the methodologies for the key experiments used to determine the thermodynamic and structural properties of these complexes.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry is a powerful technique for the complete thermodynamic characterization of binding interactions.[4] It directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (K_a), enthalpy change (ΔH), and stoichiometry (n) in a single experiment. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.

Methodology:

-

Sample Preparation: A solution of the guest cation (e.g., an alkali metal salt) of known concentration is prepared in a suitable buffer or solvent. The DC21C7 host is dissolved in the same solvent to a known concentration. Both solutions are thoroughly degassed to prevent the formation of air bubbles during the experiment.

-

Instrument Setup: The ITC instrument consists of a sample cell and a reference cell. The sample cell is filled with the DC21C7 solution, and the reference cell is filled with the solvent. The titration syringe is filled with the guest cation solution. The system is allowed to thermally equilibrate.

-

Titration: A series of small, precise injections of the guest solution are made into the sample cell. The heat change associated with each injection is measured by the instrument.

-

Data Analysis: The raw data, a series of heat-flow spikes, is integrated to yield the heat change per injection. This data is then plotted against the molar ratio of guest to host. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to extract the thermodynamic parameters (K_a, ΔH, and n).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a valuable tool for studying the structure and dynamics of host-guest complexes in solution. Changes in the chemical shifts of the host or guest nuclei upon complexation can be used to determine the binding constant and to probe the geometry of the complex.

Methodology:

-

Sample Preparation: A series of NMR samples are prepared with a constant concentration of the host (DC21C7) and varying concentrations of the guest cation. A suitable deuterated solvent is used.

-

Data Acquisition: ¹H or ¹³C NMR spectra are recorded for each sample. The chemical shifts of specific protons or carbons on the DC21C7 molecule that are sensitive to the binding event are monitored.

-

Data Analysis: The change in chemical shift (Δδ) of a particular nucleus is plotted against the concentration of the guest. The resulting binding curve can be fitted to an appropriate binding isotherm equation to calculate the association constant (K_a). 2D NMR techniques, such as NOESY, can provide information about the spatial proximity of atoms in the complex, aiding in structural elucidation.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive structural information about host-guest complexes in the solid state.[5] It allows for the precise determination of bond lengths, bond angles, and the overall three-dimensional structure of the complex, offering a static snapshot of the coordination environment.

Methodology:

-

Crystal Growth: Single crystals of the DC21C7-guest complex are grown by slow evaporation of a solution containing both the host and the guest in an appropriate stoichiometric ratio.

-

Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined. The structural model is then refined to obtain the final, high-resolution crystal structure.

Visualization of Core Concepts

Graphical representations are essential for understanding the abstract concepts of molecular interactions and experimental workflows. The following diagrams were generated using the DOT language to illustrate key aspects of DC21C7 host-guest chemistry.

References

- 1. benchchem.com [benchchem.com]

- 2. homes.nano.aau.dk [homes.nano.aau.dk]

- 3. Equilibrium aspects of the extraction of caesium nitrate by dicyclohexano-21-crown-7, dibenzo-21-crown-7 and bis-[tert-alkylbenzo]-21-crown-7 in 1,2-dichloroethane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Isothermal titration calorimetry for measuring macromolecule-ligand affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and crystal structures of oxonium ion complexes of 21-crown-7 and dibenzo-30-crown-10 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Dicyclohexyl 21-crown-7 molecular modeling and simulation

An In-depth Technical Guide to the Molecular Modeling and Simulation of Dicyclohexyl 21-crown-7

Introduction

This compound (DC21C7) is a macrocyclic polyether notable for its ability to form stable complexes with specific cations, a characteristic of crown ethers. The "21-crown-7" designation indicates a 21-membered ring containing seven oxygen atoms. The presence of two cyclohexyl groups enhances the molecule's lipophilicity, making it an effective agent in solvent extraction systems. These compounds are of significant interest in fields ranging from separation science, particularly for extracting ions like cesium, to potential applications in drug delivery and sensor technology.

The large, flexible 21-crown-7 macrocycle has a cavity diameter estimated between 3.4 and 4.3 Å, allowing it to accommodate various cations. Specifically, 21-crown-7 ethers exhibit a pronounced affinity for cesium cations due to the compatibility between the ion's size and the ether's cavity. Understanding the dynamics of cation complexation, the conformational behavior of the crown ether, and the thermodynamics of binding at a molecular level is crucial for optimizing its function. Molecular modeling and simulation provide powerful tools to investigate these intricate details, offering insights that complement experimental findings.

This technical guide explores the core principles, methodologies, and data relevant to the molecular modeling and simulation of this compound, aimed at researchers and professionals in computational chemistry and drug development.

Core Concepts in Molecular Modeling of Crown Ethers

Molecular modeling of host-guest systems like DC21C7 and its cation complexes relies on fundamental computational chemistry principles.

Host-Guest Chemistry

The central concept is host-guest chemistry, which involves the formation of a complex between a larger host molecule (DC21C7) and a smaller guest molecule or ion (e.g., Cs⁺) through non-covalent interactions. The primary forces driving this complexation include:

-

Electrostatic Interactions : Ion-dipole interactions between the positively charged cation and the lone pairs of the electronegative oxygen atoms in the crown ether ring are a major driving force.

-

Van der Waals Forces : These contribute to the overall stability of the complex, particularly within the hydrophobic cavity.

-

Conformational Preorganization : The extent to which the host molecule is structurally prepared for binding plays a significant role. Highly flexible molecules like DC21C7 may need to adopt a specific conformation to bind a guest, which can have an entropic cost. Molecular dynamics studies have shown that 21-crown-7 derivatives are highly flexible in the gas phase.

Force Fields

Molecular simulations use a set of mathematical functions and parameters known as a force field to describe the potential energy of a system of atoms. The choice of force field is critical for accuracy. For crown ethers, several force fields have been employed:

-

AMBER (Assisted Model Building with Energy Refinement) : A widely used force field, with general versions like GAFF (General AMBER Force Field) being suitable for organic molecules like crown ethers.

-

TraPPE (Transferable Potentials for Phase Equilibria) : A united-atom force field where hydrogen atoms are grouped with their bonded carbon atoms. While originally developed for linear ethers, it has been successfully adapted for cyclic crown ethers by refitting torsional potentials against Density Functional Theory (DFT) calculations.

-

OPLS (Optimized Potentials for Liquid Simulations) : Another popular choice for simulating molecules in solution.

-

AMOEBA (Atomic Multipole Optimized Energetics for Biomolecular Applications) : A polarizable force field that can offer higher accuracy for systems where electronic polarization is significant, such as ion-crown ether interactions.

The energy function in a classical force field typically includes terms for bonded (bond stretching, angle bending, dihedral torsions) and non-bonded (van der Waals and electrostatic) interactions. For crown ethers, accurately modeling the dihedral angle torsions is particularly important for reproducing the molecule's flexibility and conformational landscape.

Experimental Protocols: Molecular Dynamics Simulation

Molecular Dynamics (MD) simulations are a cornerstone for studying the dynamic behavior and interactions of DC21C7. A typical MD protocol involves system setup, simulation execution, and trajectory analysis.

Protocol for a Standard MD Simulation of a DC21C7-Cation Complex

This protocol outlines the steps for a conventional MD simulation using software like GROMACS, AMBER, or LAMMPS.

1. System Preparation:

- Ligand Parameterization: Obtain or build a 3D structure of the DC21C7 molecule. Use a program like antechamber (for AMBER) or an online server to generate force field parameters (e.g., GAFF) and atomic charges (e.g., RESP or AM1-BCC).

- Initial Complex Geometry: Place the cation (e.g., Cs⁺) in the center of the crown ether cavity. Initial coordinates can be guided by chemical intuition or by performing a preliminary geometry optimization with a quantum mechanical method.

- Solvation: Place the complex in the center of a periodic box (e.g., cubic or triclinic). Solvate the system with an explicit solvent model, such as TIP3P or SPC/E for water, ensuring a sufficient buffer distance (e.g., 10-12 Å) between the complex and the box edges.

- Ionization: Add counter-ions if necessary to neutralize the system's total charge.

2. Energy Minimization:

- Perform a series of energy minimization steps to remove steric clashes and relax the system to a local energy minimum. A common approach is to first use the steepest descent algorithm followed by the more efficient conjugate gradient algorithm.

3. System Equilibration:

- NVT Ensemble (Canonical): Heat the system to the target temperature (e.g., 298.15 K) while keeping the volume constant. This is typically done for 100 ps to 1 ns, with position restraints on the heavy atoms of the complex to allow the solvent to equilibrate around it.

- NPT Ensemble (Isothermal-Isobaric): Switch to the NPT ensemble to equilibrate the system's pressure to the target value (e.g., 1 bar). This step ensures the correct solvent density. The position restraints on the complex are gradually removed over several hundred picoseconds. This phase can last for 1-5 ns.

4. Production MD:

- Run the simulation without any restraints for the desired length of time (e.g., 100 ns to several microseconds) in the NPT ensemble. Save the coordinates (trajectory) and energies at regular intervals (e.g., every 1-10 ps).

5. Trajectory Analysis:

- Structural Stability: Calculate the Root Mean Square Deviation (RMSD) to assess the stability of the complex and the Root Mean Square Fluctuation (RMSF) to identify flexible regions.

- Interactions: Analyze hydrogen bonds, coordination numbers, and radial distribution functions (RDFs) to characterize the interaction between the cation and the crown ether's oxygen atoms, as well as with the solvent.

- Binding Free Energy: Employ more advanced methods like MM/PBSA, MM/GBSA, or alchemical free energy calculations (Thermodynamic Integration or Free Energy Perturbation) to estimate the binding affinity.

The following diagram illustrates a typical workflow for a molecular dynamics simulation.

Quantitative Data from Crown Ether Simulations

While specific quantitative data for DC21C7 is sparse in the literature, data from analogous crown ethers provide a valuable reference for setting up and validating simulations. The following table summarizes torsional parameters developed for the TraPPE force field, which were fitted to accurately describe cyclic crown ether molecules.

| Torsion Type | k₁ (kcal/mol) | k₂ (kcal/mol) | k₃ (kcal/mol) | k₄ (kcal/mol) |

| O-C-C-O | 2.138 | -0.468 | 2.478 | 0.000 |

| C-O-C-C | 1.833 | -0.215 | 2.508 | 0.000 |

| Table 1: Refined torsional potential parameters for crown ethers based on the TraPPE force field. These parameters are crucial for accurately modeling the conformational flexibility of the polyether ring. |

Advanced Protocols: Binding Free Energy Calculations

Estimating the binding free energy (ΔG_bind) is a primary goal of these simulations. Alchemical free energy methods provide a rigorous way to compute this value. The diagram below illustrates the thermodynamic cycle used in these calculations.

Protocol for Alchemical Free Energy Calculation:

-

Define States: The calculation involves a non-physical ("alchemical") transformation. To compute absolute binding free energy, one simulates the decoupling of the guest (cation) from its environment in two separate legs: (1) when bound to the host in solution, and (2) when solvated freely in the solution.

-

Decoupling Simulation: The interactions (both electrostatic and van der Waals) of the guest are gradually turned off by scaling them with a coupling parameter, λ, from 1 (fully interacting) to 0 (non-interacting).

-

Multiple Windows: This process is run in a series of discrete steps (windows) with different λ values to ensure sufficient sampling of the intermediate states.

-

Free Energy Integration: The free energy difference is calculated by integrating the ensemble average of the derivative of the Hamiltonian with respect to λ across all windows (Thermodynamic Integration).

-

Calculate ΔG_bind: The absolute binding free energy is the difference between the free energy of decoupling in the solvent and the free energy of decoupling in the binding site, plus a correction term for restraints.

Key Insights from Molecular Modeling of 21-crown-7 Derivatives

Molecular dynamics studies on 21-crown-7 derivatives, including dicyclohexyl variants, have provided several key insights:

-

High Flexibility: Unlike more rigid hosts like calixarenes, 21-crown-7 ethers are highly flexible. This flexibility allows them to adapt to different cations but can also result in an entropic penalty upon binding.

-

Role of Cyclohexyl Groups: The dicyclohexyl groups increase the lipophilicity of the molecule, which enhances its performance in liquid-liquid extraction systems compared to unsubstituted or benzo-substituted crown ethers.

-

Solvent Effects: Simulations in explicit aqueous phases reveal the importance of hydrophobicity and the stability of the complex in water. The solvent plays a critical role in mediating the host-guest interaction, and proper solvation models are essential for accurate predictions.

-

Cation Selectivity: While the cavity size provides a first approximation, selectivity for cations like Cs⁺ over Na⁺ or K⁺ is a complex interplay of cavity size, host flexibility, and the desolvation penalty of the cation. MD simulations can dissect these contributions.

Conclusion

Molecular modeling and simulation are indispensable tools for gaining a detailed understanding of the structure, dynamics, and thermodynamics of this compound. By employing robust force fields and carefully designed simulation protocols, researchers can investigate conformational landscapes, characterize host-guest interactions, and predict binding affinities. These computational insights are vital for the rational design of new crown ethers with enhanced selectivity and efficiency for applications in separation science, sensing, and beyond. As computational power and methodologies continue to advance, the predictive accuracy of these simulations will further increase, solidifying their role as a key partner to experimental research.

The Serendipitous Discovery and Enduring Legacy of Dicyclohexyl Crown Ethers: A Technical Guide

An in-depth exploration of the discovery, synthesis, and ion-binding properties of dicyclohexyl crown ethers, tailored for researchers, scientists, and professionals in drug development.

This technical guide delves into the fascinating history and discovery of dicyclohexyl crown ethers, a class of synthetic macrocyclic polyethers that have significantly impacted various fields of chemistry and biology. We provide a detailed account of their synthesis, quantitative data on their ion-binding capabilities, and insights into their mechanisms of action, particularly as ionophores with relevance to drug development.

A Fortuitous Finding: The Dawn of Crown Ethers

The story of crown ethers begins in 1967 with a serendipitous discovery by Charles J. Pedersen, a chemist at DuPont.[1][2] While attempting to synthesize a complexing agent for divalent cations by reacting two catecholate groups, Pedersen isolated a crystalline by-product in a meager 0.4% yield. This unexpected compound, dibenzo-18-crown-6, exhibited the remarkable ability to strongly complex potassium cations.[1] This observation marked the birth of a new class of synthetic macrocycles, which Pedersen aptly named "crown ethers" due to their crown-like structure when complexed with a cation.[2][3]

Pedersen's initial discovery paved the way for systematic studies into the synthesis and binding properties of a wide array of crown ethers, including the dicyclohexyl derivatives.[1] His pioneering work, which laid the foundation for the field of macrocyclic and supramolecular chemistry, was recognized with the Nobel Prize in Chemistry in 1987, shared with Donald J. Cram and Jean-Marie Lehn.[4][5] Dicyclohexyl-18-crown-6, a hydrogenated derivative of dibenzo-18-crown-6, proved to be particularly interesting due to its enhanced solubility in a variety of solvents while retaining its strong affinity for cations.[6]

Synthesis of Dicyclohexyl Crown Ethers: A Two-Step Journey

The most common synthetic route to dicyclohexyl crown ethers, particularly dicyclohexyl-18-crown-6, is a two-step process that begins with the synthesis of its aromatic precursor, dibenzo-18-crown-6.

Step 1: Synthesis of Dibenzo-18-crown-6

The synthesis of dibenzo-18-crown-6 is typically achieved through a Williamson ether synthesis, reacting catechol with bis(2-chloroethyl) ether in the presence of a base.[1][7]

-

Materials:

-

Catechol

-

n-Butanol

-

Sodium hydroxide pellets

-

Bis(2-chloroethyl) ether

-

Concentrated hydrochloric acid

-

Benzene (for recrystallization, optional)

-

-

Procedure:

-

In a 5-liter, three-necked flask equipped with a reflux condenser, dropping funnel, thermometer, and mechanical stirrer, a mixture of 330 g (3.00 moles) of catechol and 2 liters of n-butanol is prepared under a nitrogen atmosphere.[1]

-

With stirring, 122 g (3.05 moles) of sodium hydroxide pellets are added, and the mixture is heated to reflux (approximately 115°C).[1]

-

A solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol is added dropwise over 2 hours while maintaining reflux and stirring.[1]

-

After an additional hour of reflux, the mixture is cooled to 90°C, and another 122 g (3.05 moles) of sodium hydroxide pellets are added.[1]

-

The mixture is refluxed for 30 minutes, followed by the dropwise addition of a solution of 222 g (1.55 moles) of bis(2-chloroethyl) ether in 150 ml of n-butanol over 2 hours.[1]

-

The reaction mixture is refluxed for an additional 16 hours and then acidified with 21 ml of concentrated hydrochloric acid.[1]

-

Approximately 700 ml of n-butanol is removed by distillation.[1] The remaining mixture is cooled, and the crude product is collected by filtration.

-

The crude dibenzo-18-crown-6 can be purified by recrystallization from benzene to yield white, fibrous needles.[1]

-

Step 2: Catalytic Hydrogenation to Dicyclohexyl-18-crown-6

Dibenzo-18-crown-6 is subsequently converted to dicyclohexyl-18-crown-6 through catalytic hydrogenation, which reduces the aromatic benzene rings to cyclohexane rings. This process can lead to a mixture of stereoisomers.

-

Materials:

-

Dibenzo-18-crown-6

-

n-Butanol (redistilled)

-

5% Ruthenium-on-alumina catalyst

-

Hydrogen gas

-

-

Procedure:

-

A 1-liter stainless-steel autoclave is charged with 125 g (0.347 mole) of dibenzo-18-crown-6, 500 ml of redistilled n-butanol, and 12.5 g of 5% ruthenium-on-alumina catalyst.[1]

-

The autoclave is sealed, flushed with nitrogen, and then filled with hydrogen.[1]

-

The mixture is hydrogenated at 100°C and a hydrogen pressure of approximately 70 atm (1000 p.s.i.) until the theoretical amount of hydrogen has been absorbed.[1]

-

After cooling to room temperature, the autoclave is vented, and the reaction mixture is filtered to remove the catalyst.[1]

-

The solvent is removed under reduced pressure to yield the crude dicyclohexyl-18-crown-6. The product is a mixture of isomers.[1]

-

Quantitative Analysis of Cation Binding

A key feature of dicyclohexyl crown ethers is their ability to selectively bind cations, a property that is quantified by the stability constant (log K) of the resulting complex. The selectivity is influenced by the relative sizes of the cation and the crown ether's cavity, as well as the solvent system.

| Cation | Solvent System | Log K |

| Mg²⁺ | Acetonitrile-Water (70:30, mol%) | 4.36 |

| Mg²⁺ | Acetonitrile-Water (80:20, mol%) | 4.46 |

| Mg²⁺ | Acetonitrile-Water (90:10, mol%) | 4.51 |

| Ca²⁺ | Acetonitrile-Water (70:30, mol%) | 4.46 |

| Ca²⁺ | Acetonitrile-Water (80:20, mol%) | 4.68 |

| Ca²⁺ | Acetonitrile-Water (90:10, mol%) | 5.07 |

| Sr²⁺ | Acetonitrile-Water (70:30, mol%) | 4.51 |

| Sr²⁺ | Acetonitrile-Water (80:20, mol%) | 4.81 |

| Sr²⁺ | Acetonitrile-Water (90:10, mol%) | 5.35 |

| Na⁺ | Acetonitrile | > K⁺ > Rb⁺ > Cs⁺ |

| K⁺ | Acetonitrile | > Na⁺ > Rb⁺ > Cs⁺ |

| Rb⁺ | Acetonitrile | < K⁺, Na⁺ |

| Cs⁺ | Acetonitrile | < K⁺, Na⁺, Rb⁺ |

Table 1: Stability Constants (log K) for the complexation of various cations with dicyclohexyl-18-crown-6 in different solvent systems at 25°C. Data compiled from various sources.[5][6]

Visualizing the Synthesis and Function

To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.

Caption: Synthetic workflow for dicyclohexyl-18-crown-6.

Caption: Complexation of a potassium ion by dicyclohexyl-18-crown-6.

Dicyclohexyl Crown Ethers in Biological Systems: Ionophore Activity

In the realm of drug development, the ability of dicyclohexyl crown ethers to act as ionophores is of significant interest. Ionophores are lipid-soluble molecules that can transport ions across biological membranes.[8] By complexing with a cation, the hydrophobic exterior of the dicyclohexyl crown ether allows the complex to dissolve in the lipid bilayer of a cell membrane, effectively shuttling the ion from one side to the other. This disruption of natural ion gradients can have profound physiological effects and is a mechanism being explored for therapeutic applications.[9][10][11]

The following diagram illustrates the ion transport mechanism of dicyclohexyl-18-crown-6 across a cell membrane.

Caption: Ionophore mechanism of dicyclohexyl-18-crown-6.

Conclusion

From a serendipitous discovery to a versatile tool in chemistry and drug development, the journey of dicyclohexyl crown ethers is a testament to the power of scientific curiosity. Their unique ability to selectively bind and transport cations has not only advanced our understanding of molecular recognition but also opened up new avenues for therapeutic intervention. The detailed synthetic protocols and quantitative binding data provided in this guide serve as a valuable resource for researchers seeking to harness the potential of these remarkable macrocycles. As research continues, the legacy of Charles Pedersen's "goo" will undoubtedly continue to expand, finding new applications in science and medicine.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. files.core.ac.uk [files.core.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Dibenzo-18-crown-6 - Wikipedia [en.wikipedia.org]

- 8. Acylated and alkylated benzo(crown-ethers) form ion-dependent ion channels in biological membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The effect of the presence of crown ether on ion transport across the lipid bilayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Crown Ether-Based Ion Transporters in Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Silacrown ethers as ion transport modifiers and preliminary observations of cardiovascular cell line response - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Underpinnings of Dicyclohexyl-21-Crown-7 Complexation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dicyclohexyl-21-crown-7 (DC21C7) is a macrocyclic polyether of significant interest in supramolecular chemistry and separation science. Its 21-membered ring with seven oxygen donor atoms provides a large and flexible cavity, making it a selective host for larger cations.[1] This technical guide delves into the theoretical studies of DC21C7 complexation, providing a comprehensive overview of the computational methodologies and quantitative data available for understanding its host-guest chemistry. While direct and exhaustive theoretical studies on DC21C7 are not as prevalent as for some smaller crown ethers, this guide synthesizes available experimental data with computational insights from analogous systems to provide a robust framework for researchers.

Host-Guest Complexation with Dicyclohexyl-21-Crown-7

The defining characteristic of DC21C7 is its ability to form stable complexes with metal cations, a process governed by the principles of host-guest chemistry.[2] The size of the crown ether's cavity, estimated to be between 3.4 and 4.3 Å, is particularly well-suited for the cesium cation (Cs⁺).[1] The presence of two cyclohexyl groups enhances the lipophilicity of the molecule, which improves its efficacy as an extractant in solvent extraction systems compared to unsubstituted crown ethers.[1]

Experimental studies on the extraction of caesium nitrate using DC21C7 in 1,2-dichloroethane have indicated the formation of both 1:1 and 1:2 metal-to-crown complexes.[3] In contrast, benzo-substituted 21-crown-7 ethers predominantly form 1:1 complexes under similar conditions.[3] This suggests a more complex binding mechanism for DC21C7, likely influenced by its conformational flexibility.

General Mechanism of Complexation

The complexation of a metal cation by a crown ether in solution is a dynamic process that can be described by the Eigen-Winkler mechanism. This multi-step process involves the initial formation of a solvent-separated ion pair, followed by the displacement of solvent molecules and the encapsulation of the cation within the crown ether's cavity.

Caption: The Eigen-Winkler mechanism for crown ether complexation.

Theoretical Methodologies

A variety of computational methods are employed to investigate the complexation behavior of crown ethers. These theoretical approaches provide insights into the structure, stability, and thermodynamics of the host-guest complexes.

Density Functional Theory (DFT)

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of DC21C7, DFT calculations can predict the geometry of the crown ether and its complexes, as well as the binding energies. The electron-donating nature of the cyclohexyl groups is expected to increase the electron density on the oxygen atoms, thereby enhancing the binding affinity for cations compared to unsubstituted or benzo-derivatized crown ethers.[1]

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful tool for studying the conformational flexibility and dynamics of crown ethers and their complexes.[4] For 21-crown-7 derivatives, MD studies have shown that the macrocycle is highly flexible in the gas phase.[4] In aqueous solutions, the hydrophobicity of the ligand and the stability of the non-hydrated complex become significant factors.[4]

Experimental Protocols for Studying Complexation

Theoretical studies are often complemented by experimental techniques to validate computational models and provide a comprehensive understanding of the complexation process.

Conductometry

Conductometry is used to determine the formation constants of crown ether-cation complexes. The experiment involves titrating a solution of a metal salt with a solution of the crown ether and measuring the change in molar conductivity. The data is then fitted to a model to calculate the stability constant (K) of the complex.

Caption: Workflow for conductometric titration of crown ether complexation.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with binding events. ITC experiments can determine the binding constant (Kₐ), enthalpy change (ΔH°), and stoichiometry (n) of the complexation in a single experiment. From these values, the Gibbs free energy change (ΔG°) and entropy change (ΔS°) can be calculated.[5]

Quantitative Data on Crown Ether Complexation

Stability Constants

The stability of a crown ether-cation complex is quantified by its stability constant (log K). Higher log K values indicate a more stable complex. The table below presents stability constants for related crown ethers with various cations.

| Crown Ether | Cation | Solvent | log K | Reference |

| Dicyclohexyl-18-crown-6 | Sr²⁺ | Acetonitrile-Water (90:10 mol%) | 4.53 ± 0.04 | [6] |

| Dicyclohexyl-18-crown-6 | Ca²⁺ | Acetonitrile-Water (90:10 mol%) | 3.81 ± 0.05 | [6] |

| Dicyclohexyl-18-crown-6 | Mg²⁺ | Acetonitrile-Water (90:10 mol%) | 3.28 ± 0.06 | [6] |

Thermodynamic Parameters

Thermodynamic parameters provide a deeper understanding of the driving forces behind complexation. The table below shows thermodynamic data for the complexation of dicyclohexyl-18-crown-6, which can be considered analogous for understanding the behavior of DC21C7.

| Complex | -ΔH° (kJ mol⁻¹) | ΔS° (J mol⁻¹ K⁻¹) | -ΔG° (kJ mol⁻¹) | Reference |

| DCH18C6-Sr²⁺ | 44.2 ± 0.5 | -61.4 ± 1.7 | 25.9 ± 0.1 | [6] |

| DCH18C6-Ca²⁺ | 36.8 ± 0.6 | -49.9 ± 2.0 | 21.9 ± 0.1 | [6] |

| DCH18C6-Mg²⁺ | 29.8 ± 0.7 | -36.9 ± 2.4 | 18.8 ± 0.2 | [6] |

Data for DCH18C6 in 90:10 mol% acetonitrile-water at 25 °C.

The negative enthalpy changes (ΔH°) indicate that the complexation reactions are exothermic. The negative entropy changes (ΔS°) suggest a decrease in the overall disorder of the system upon complex formation, which is expected as the free ions and ligand become a more ordered complex. The negative Gibbs free energy changes (ΔG°) show that the complexation is a spontaneous process.[6]

Logical Relationships in Theoretical Studies

The theoretical investigation of crown ether complexation involves a hierarchical approach where different computational techniques are used to probe various aspects of the host-guest interaction.

References

- 1. Dicyclohexyl 21-crown-7 | 17455-21-9 | Benchchem [benchchem.com]

- 2. A Review of the Thermodynamics of Complexation of Crown Ethers With Metal Ion [jaehr.muk.ac.ir]

- 3. Equilibrium aspects of the extraction of caesium nitrate by dicyclohexano-21-crown-7, dibenzo-21-crown-7 and bis-[tert-alkylbenzo]-21-crown-7 in 1,2-dichloroethane - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Molecular dynamics study of 21C7 crown ether derivatives and their alkali cation complexes. Comparison with 1,3-alt-calix[4]arene-crown-6 compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 5. BJOC - Thermodynamic and electrochemical study of tailor-made crown ethers for redox-switchable (pseudo)rotaxanes [beilstein-journals.org]

- 6. files.core.ac.uk [files.core.ac.uk]

Methodological & Application

Application Notes & Protocols: Dicyclohexyl 21-Crown-7 as an Ionophore in Chemical Sensors

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dicyclohexyl 21-crown-7 (DC21C7) is a macrocyclic polyether belonging to the crown ether family. Its structure, featuring a 21-membered ring with seven oxygen atoms and two cyclohexyl groups, creates a specific-sized cavity that is highly suitable for forming stable complexes with certain cations.[1] This selective binding capability, a phenomenon known as host-guest chemistry, makes DC21C7 an excellent candidate for use as an ionophore in chemical sensors, particularly in potentiometric ion-selective electrodes (ISEs). The primary application for 21-crown-7 ethers is in the selective detection of cesium ions (Cs⁺), as the ionic radius of cesium is highly compatible with the crown ether's cavity size.[1] The lipophilic cyclohexyl groups enhance the ionophore's solubility in the polymeric membrane of the sensor and improve its overall performance.[1]

Principle of Operation: Potentiometric Sensing